molecular formula C14H15N7O B2947316 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034370-88-0

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2947316
CAS No.: 2034370-88-0
M. Wt: 297.322
InChI Key: DJKANRXFMKPDNU-UHFFFAOYSA-N
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Description

The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide features a pyrazine core substituted with a methylpyrazole group at the 3-position and an acetamide linker bearing a pyrazole moiety. This structure is characteristic of bioactive molecules targeting kinase enzymes or other heterocycle-dependent pathways.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-20-9-11(7-19-20)14-12(15-4-5-16-14)8-17-13(22)10-21-6-2-3-18-21/h2-7,9H,8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKANRXFMKPDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4C_{15}H_{16}N_4, with a molecular weight of approximately 300.38 g/mol. The structure features multiple pyrazole rings, which are known for their biological activities, including antimicrobial and anticancer properties .

Biological Activity

Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, N-(1H-pyrazol-4-yl)-2-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives have shown synergistic effects with Ciprofloxacin against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that this compound may also possess similar antimicrobial properties.

Anticancer Potential
The compound's structural components suggest potential as an anticancer agent. Pyrazole derivatives have been explored for their ability to inhibit specific cancer cell lines, with some studies indicating that they can induce apoptosis in cancer cells through various mechanisms, including interference with cell cycle progression and modulation of apoptotic pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses that contribute to its therapeutic effects .

Research Findings and Case Studies

StudyFindings
In Vitro Antimicrobial Evaluation Demonstrated significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating strong potential as an antimicrobial agent .
Anticancer Studies Showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .
Structure Activity Relationship (SAR) Investigations into the SAR of related compounds suggest that modifications to the pyrazole moiety can enhance biological activity, providing a pathway for further drug development .

Chemical Reactions Analysis

Oxidation Reactions

The pyrazine and pyrazole rings exhibit susceptibility to oxidation under specific conditions:

Reaction SiteReagents/ConditionsMajor Product(s)Reference
Pyrazine ringKMnO₄ (acidic conditions)Pyrazine N-oxide derivatives
Pyrazole C-H bondsH₂O₂ (in acetic acid)Hydroxylated pyrazole intermediates
Amide groupOzone (O₃) at low temperaturesCarboxylic acid derivatives

Key Findings :

  • Oxidation of the pyrazine ring typically preserves the pyrazole moiety but introduces oxygenated functional groups, enhancing polarity.

  • Selective oxidation of the amide group to carboxylic acid has been demonstrated in related acetamide derivatives under ozonolysis .

Reduction Reactions

Reductive transformations target the aromatic systems and amide bonds:

Reaction SiteReagents/ConditionsMajor Product(s)Reference
Pyrazine ringH₂/Pd-C (10 atm, 60°C)Partially saturated pyrazine derivatives
Amide groupLiAlH₄ (THF, reflux)Amine intermediates (N-deacetylation)
Aromatic C-N bondsZn/HCl (aqueous conditions)Ring-opening products with NH₃ release

Notable Observations :

  • Catalytic hydrogenation of the pyrazine ring yields dihydropyrazine derivatives without affecting the pyrazole rings .

  • LiAlH₄ reduces the acetamide group to a primary amine, a reaction critical for generating bioactive metabolites.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions:

Electrophilic Substitution:

PositionReagents/ConditionsProductsReference
Pyrazole C-4Br₂ (in CCl₄)4-Bromo-pyrazole derivatives
Pyrazine C-2HNO₃/H₂SO₄ (nitration)Nitro-substituted pyrazine analogs

Nucleophilic Substitution:

PositionReagents/ConditionsProductsReference
Acetamide nitrogenR-X (alkyl halides, base)N-alkylated acetamide derivatives
Pyrazine methyl groupNH₃ (high pressure)Aminomethyl-pyrazine products

Comparative Reactivity :

  • Bromination at pyrazole C-4 proceeds regioselectively due to electron-donating effects of the methyl group.

  • N-Alkylation of the acetamide group enhances lipophilicity, as observed in related anti-tuberculosis agents .

Acid/Base Hydrolysis:

ConditionsProductsApplicationReference
6M HCl (reflux)Pyrazine-carboxylic acid + pyrazoleDegradation studies
NaOH (aqueous, 80°C)Sodium acetate + heterocyclic aminesSynthesis of ionic derivatives

Condensation Reactions:

ReagentsProductsReference
Aldehydes (RCHO)Schiff base derivatives
Isocyanates (RNCO)Urea-linked dimers

Mechanistic Insights :

  • Acidic hydrolysis cleaves the acetamide bond, producing free pyrazole and pyrazine fragments .

  • Schiff base formation at the primary amine (post-reduction) enables coordination chemistry applications.

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally similar analogs:

CompoundOxidation RateReduction YieldSubstitution SitesReference
N-((3-(pyrazol-4-yl)pyrazin-2-yl)methyl) analogsModerateHigh (85%)C-4 (pyrazole)
2-(Thiophen-3-yl)acetamide derivativesLowModerate (60%)S-atom
1-Methylpyrazole-containing compoundsHighLow (30%)N-alkylation

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s pyrazine core distinguishes it from analogs with pyrimidine, benzimidazole, or pyrazolo-pyridine systems. Key comparisons include:

Compound Class Core Structure Substituents/Functional Groups Key Structural Differences Reference
Target Compound Pyrazine 1-Methylpyrazole (C3), pyrazole-acetamide Pyrazine ring with dual pyrazole motifs N/A
Benzimidazole Derivatives () Benzimidazole Benzamide, triazole, or tetrazole groups Larger aromatic system; varied linkers
Pyrimidin-2-amine Derivatives () Pyrimidine Chloro, fluoro, acetamide substituents Halogenated pyrimidine core
Pyrazolo-Pyridine () Pyrazolo[3,4-b]pyridine Trifluoromethyl, methyl groups Fluorinated heterocycle

Key Insights :

  • Pyrazine vs. Pyrimidine : Pyrazine’s nitrogen-rich structure may enhance π-π stacking or hydrogen bonding compared to pyrimidine analogs .
  • Substituent Effects : The methylpyrazole group in the target compound could improve metabolic stability relative to halogenated derivatives (e.g., chloro/fluoro in ) .

Physicochemical Properties

While the target compound’s data are absent, trends in analogs suggest:

  • Melting Points : Pyrimidin-2-amine derivatives () exhibit high melting points (>200°C), indicating crystalline stability . Benzimidazole derivatives () have lower melting points (~150–250°C), influenced by substituent bulk .
  • Solubility : Pyrazole and acetamide groups may enhance aqueous solubility compared to halogenated or trifluoromethylated analogs () .

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